Isolappaol C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

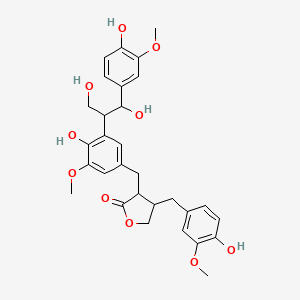

Isolappaol C est une sesquilignane butyrolactone, un type de lignane, qui est une classe de polyphénols naturelsLes lignanes sont connues pour leurs diverses activités biologiques, y compris leurs propriétés anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Isolappaol C est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d’extraction implique l’utilisation d’extraits méthanoliques provenant des graines de la plante Arctium lappa. La structure d’this compound est déterminée par analyse spectrale, y compris la spectroscopie de résonance magnétique nucléaire unidimensionnelle et bidimensionnelle .

Méthodes de production industrielle : La production industrielle d’this compound implique l’extraction à grande échelle des graines d’Arctium lappa. Les graines sont soumises à une extraction méthanolique, suivie de procédés de purification tels que la chromatographie liquide haute performance pour obtenir de l’this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Isolappaol C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites d’this compound .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l’étude des lignanes et de leurs propriétés chimiques.

Biologie : Il est étudié pour ses activités biologiques potentielles, y compris ses effets anti-inflammatoires et antioxydants.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Applications De Recherche Scientifique

Isolappaol C has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.

Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Isolappaol C exerce ses effets principalement par l’inhibition de la production d’oxyde nitrique. Cela est obtenu en interférant avec les voies de signalisation qui conduisent à la production d’oxyde nitrique dans les cellules. Les cibles moléculaires et les voies impliquées comprennent l’inhibition des enzymes responsables de la synthèse de l’oxyde nitrique .

Composés similaires :

- Lappaol C

- Lappaol D

- Lappaol F

- Diarctigenin

Comparaison : this compound est unique parmi ces composés en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques. Bien que tous ces composés soient des lignanes avec des structures de base similaires, this compound possède des groupes fonctionnels distincts qui contribuent à ses propriétés uniques, telles que son inhibition puissante de la production d’oxyde nitrique .

Comparaison Avec Des Composés Similaires

- Lappaol C

- Lappaol D

- Lappaol F

- Diarctigenin

Comparison: Isolappaol C is unique among these compounds due to its specific structural features and biological activities. While all these compounds are lignans with similar core structures, this compound has distinct functional groups that contribute to its unique properties, such as its potent inhibition of nitric oxide production .

Propriétés

Formule moléculaire |

C30H34O10 |

|---|---|

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

3-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)8-19-15-40-30(36)20(19)9-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3 |

Clé InChI |

GYDLBAQBIIVPGM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)

![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)

![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)

![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)

![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)

![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)